molecular formula C8H17B B1610805 1-Bromo-2-methylheptane CAS No. 72279-59-5

1-Bromo-2-methylheptane

Cat. No.: B1610805
CAS No.: 72279-59-5
M. Wt: 193.12 g/mol
InChI Key: FNVAPJKLVSMYCG-UHFFFAOYSA-N
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Description

1-Bromo-2-methylheptane is an organic compound classified as an alkyl halide. Its molecular formula is C8H17Br, and it consists of a heptane backbone with a bromine atom attached to the first carbon and a methyl group attached to the second carbon. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylheptane can be synthesized through the bromination of 2-methylheptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2-methylheptane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3). The major products depend on the nucleophile used.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2-methyl-1-heptene.

    Reduction Reactions: The compound can be reduced to 2-methylheptane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2-methylheptanol, 2-methylheptanenitrile, or 2-methylheptanamine.

    Elimination: 2-Methyl-1-heptene.

    Reduction: 2-Methylheptane.

Scientific Research Applications

1-Bromo-2-methylheptane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.

    Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.

    Chemical Engineering:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylheptane in chemical reactions involves the formation of a carbon-bromine bond, which is susceptible to nucleophilic attack. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of hydrogen bromide (HBr).

Comparison with Similar Compounds

    1-Bromoheptane: Similar structure but lacks the methyl group on the second carbon.

    2-Bromo-2-methylheptane: The bromine atom is attached to the second carbon instead of the first.

    1-Chloro-2-methylheptane: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 1-Bromo-2-methylheptane is unique due to the specific positioning of the bromine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it more reactive in nucleophilic substitution and elimination reactions compared to its chloro analogs.

Properties

IUPAC Name

1-bromo-2-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-4-5-6-8(2)7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVAPJKLVSMYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560924
Record name 1-Bromo-2-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72279-59-5
Record name 1-Bromo-2-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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